9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-

Catalog No.
S12411027
CAS No.
198134-50-8
M.F
C23H18O3
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)meth...

CAS Number

198134-50-8

Product Name

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-

IUPAC Name

10-[(2,5-dimethoxyphenyl)methylidene]anthracen-9-one

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C23H18O3/c1-25-16-11-12-22(26-2)15(13-16)14-21-17-7-3-5-9-19(17)23(24)20-10-6-4-8-18(20)21/h3-14H,1-2H3

InChI Key

PNFUAKUEYGBPKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- is a polycyclic aromatic compound featuring an anthracene core with a methylene bridge connecting to a dimethoxyphenyl group. This compound is characterized by its unique structural arrangement, which includes a ketone functional group at the 9-position of the anthracene ring. The presence of the dimethoxyphenyl moiety enhances its chemical properties and potential biological activities.

The chemical behavior of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- can be influenced by various factors, including its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The methylene bridge and dimethoxy groups can participate in electrophilic substitution reactions, allowing for the introduction of additional substituents on the aromatic rings.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, potentially forming larger polycyclic structures.

Research indicates that compounds similar to 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- exhibit various biological activities. These may include:

  • Antioxidant Properties: Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Activity: Some derivatives of anthracene compounds have shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Effects: Certain analogs possess antimicrobial properties against various bacterial strains.

Synthesis of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 9(10H)-anthracenone with 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst.
  • Modification of Existing Anthracene Derivatives: Starting from commercially available anthracene derivatives, functionalization can be performed to introduce the desired methylene and dimethoxy groups.
  • Synthetic Routes Utilizing Grignard Reagents: Grignard reagents can be employed to introduce alkyl or aryl groups onto the anthracene core.

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests potential use in drug development for antioxidant and anticancer therapies.
  • Organic Electronics: As a polycyclic aromatic hydrocarbon, it may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
  • Dyes and Pigments: The vibrant color associated with anthracene derivatives makes them suitable for use in dyes.

Studies on the interactions of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- with biological systems are crucial for understanding its pharmacological potential. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.
  • In Vivo Studies: Conducting animal studies to assess bioavailability and therapeutic efficacy.

Several compounds share structural similarities with 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
9(10H)-AnthracenoneAnthracene core with a ketone groupBase structure for many derivatives
1-(2,5-Dimethoxyphenyl)anthraquinoneAnthraquinone structureContains two ketone groups enhancing reactivity
4-(2,5-Dimethoxyphenyl)benzaldehydeBenzaldehyde derivativeSimpler structure but shares methoxy groups
9-Methyl-10-(2,5-dimethoxyphenyl)anthraceneMethylated anthraceneMethyl substitution alters electronic properties

The uniqueness of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- lies in its specific arrangement of functional groups that potentially enhance its biological activity compared to other similar compounds. Its combination of an anthracene backbone with a dimethoxy-substituted phenyl group is less common among related compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

342.125594432 g/mol

Monoisotopic Mass

342.125594432 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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